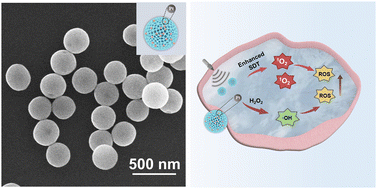Platinum nanoparticle-anchored metal–organic complex nanospheres by a coordination–crystallization approach for enhanced sonodynamic therapy of tumors†
Journal of Materials Chemistry B Pub Date: 2023-11-10 DOI: 10.1039/D3TB02497K
Abstract
The combination of noble metal nanoparticles with metal–organic complexes has attracted great attention for exploring new properties in biomedical application areas. So far, the preparation of noble metal nanoparticle-loaded metal–organic complexes often requires complex processes. Here, a simple coordination–crystallization approach was developed to prepare platinum nanoparticle-anchored metal–organic complexes (Pt-MOCs) by directly mixing disulfiram (DSF), chloroplatinic acid, and a reducing agent. The DSF and Pt ions first coordinate forming metal–organic complex nanospheres and then the Pt nanoparticles crystallized on the surface taking advantage of the coordination rate of the metal ions and organic ligand being greater than the reduction rate of the metal ions. The Pt-MOCs possess uniform and adjustable diameter (240–536 nm), and their surface potentials can also be modulated easily from −22 to +14 mV by adjusting the ratio of DSF and chloroplatinic acid. Phantom experiments show that the Pt-MOC nanospheres significantly improve the efficiency of singlet oxygen production after exposure to ultrasound irradiation. In vitro experiments show that the Pt-MOCs effectively produce reactive oxygen species and exhibit superior cytotoxicity for tumor cells under ultrasound irradiation compared to metal–organic complexes (MOCs) or Pt nanoparticles. Taken together, this work reports a coordination–crystallization approach to synthesize Pt-MOCs, which show excellent sonodynamic therapy for tumors.


Recommended Literature
- [1] Plant natural products with leishmanicidal activity
- [2] A computerised programmable monochromator for flexible multi-element analysis with special reference to the inductively coupled plasma
- [3] On the determination of the bromine absorption of fats gravimetrically
- [4] Environmental impacts of electricity generation at global, regional and national scales in 1980–2011: what can we learn for future energy planning?†
- [5] Microscopy and tunable resistive pulse sensing characterization of the swelling of pH-responsive, polymeric expansile nanoparticles†
- [6] Correlation of diffusion and performance in sequentially processed P3HT/PCBM heterojunction films by time-resolved neutron reflectometry
- [7] Antioxidant properties of flavonoid derivatives and their hepatoprotective effects on CCl4 induced acute liver injury in mice†
- [8] 57. Ion-exchange studies of phosphates. Part I. Ion-exchange sorption and pH-titration methods for detection of complex formation
- [9] Facile synthesis of porous Ag3PO4 photocatalysts with high self-stability and activity†
- [10] Target specificity of mammalian DNA methylation and demethylation machinery

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 16514-83-3
-
CAS no.: 10294-48-1









